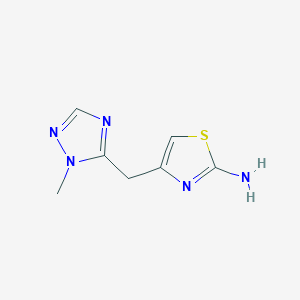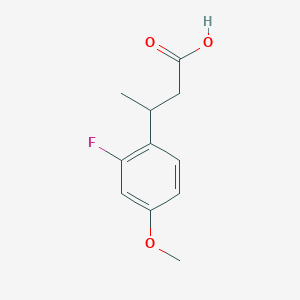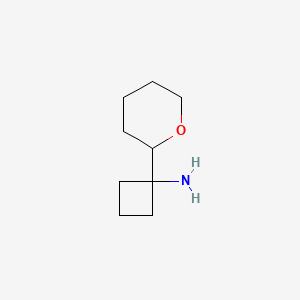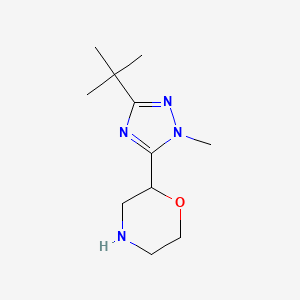
1-(2-Thiazolylmethyl)cyclopropanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Thiazolylmethyl)cyclopropanamine is a compound that features a cyclopropane ring bonded to a thiazole moiety The thiazole ring is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Thiazolylmethyl)cyclopropanamine typically involves the formation of the thiazole ring followed by the introduction of the cyclopropane moiety. One common method is the cyclization of appropriate thioamides with α-halo ketones to form the thiazole ring. The cyclopropane ring can then be introduced via cyclopropanation reactions using carbenoid reagents such as iodomethylzinc iodide in the Simmons-Smith reaction .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. Optimization of reaction conditions, such as temperature, solvent, and catalyst choice, would be crucial for efficient large-scale production.
化学反応の分析
Types of Reactions: 1-(2-Thiazolylmethyl)cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiazole ring or the cyclopropane moiety.
Substitution: Electrophilic and nucleophilic substitutions can occur at the thiazole ring, particularly at the carbon atoms adjacent to the sulfur and nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
科学的研究の応用
1-(2-Thiazolylmethyl)cyclopropanamine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 1-(2-Thiazolylmethyl)cyclopropanamine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The thiazole ring can interact with various biological molecules, influencing pathways involved in cell signaling and metabolism .
類似化合物との比較
- 1-(4-Methylphenyl)cyclopropanamine hydrochloride : This compound features a cyclopropane ring bonded to a methylphenyl group instead of a thiazole ring.
- Thiazole derivatives : These compounds share the thiazole ring but differ in the substituents attached to it.
Uniqueness: 1-(2-Thiazolylmethyl)cyclopropanamine is unique due to the combination of the cyclopropane ring and the thiazole moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C7H10N2S |
|---|---|
分子量 |
154.24 g/mol |
IUPAC名 |
1-(1,3-thiazol-2-ylmethyl)cyclopropan-1-amine |
InChI |
InChI=1S/C7H10N2S/c8-7(1-2-7)5-6-9-3-4-10-6/h3-4H,1-2,5,8H2 |
InChIキー |
LJYVQTUVOBKINC-UHFFFAOYSA-N |
正規SMILES |
C1CC1(CC2=NC=CS2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


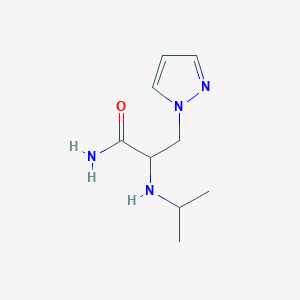

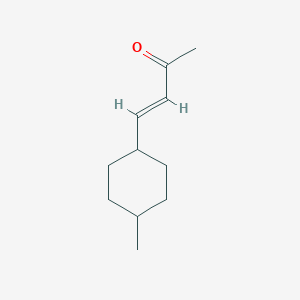
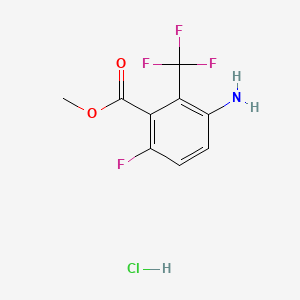
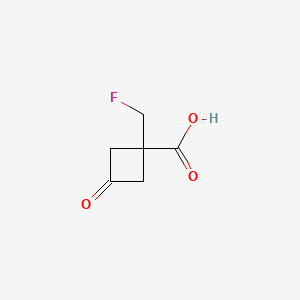
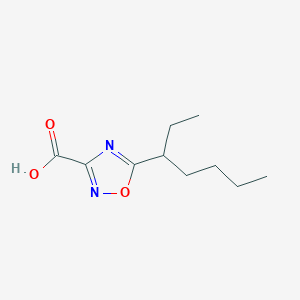
cyclobutyl]methyl})amine hydrochloride](/img/structure/B15310619.png)
![(4,4-Dimethyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)methanamine](/img/structure/B15310623.png)
